(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and long alkyl chains
Preparation Methods
The synthesis of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including halogenation and alkylation reactions. The synthetic route may start with the preparation of the biindolinylidene core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the attachment of long alkyl chains through alkylation reactions under specific conditions, such as the use of strong bases and solvents to facilitate the reaction.
Chemical Reactions Analysis
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new derivatives.
Scientific Research Applications
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of halogenated and alkylated compounds on biological systems. It may also serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new drugs and therapeutic agents. Its structure may allow for the design of molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as improved stability, solubility, or reactivity.
Mechanism of Action
The mechanism of action of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and alkyl groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways, modulation of gene expression, or alteration of cellular processes.
Comparison with Similar Compounds
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can be compared with other similar compounds, such as:
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-octadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: This compound has shorter alkyl chains, which may affect its solubility and reactivity.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-hexadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: The presence of different alkyl chain lengths can influence the compound’s physical and chemical properties.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-dodecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: Variations in the alkyl chain length can lead to differences in the compound’s behavior in various applications.
Properties
Molecular Formula |
C80H134Br2Cl2N2O2 |
---|---|
Molecular Weight |
1386.6 g/mol |
IUPAC Name |
(3E)-6-bromo-3-[6-bromo-5-chloro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-5-chloro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2Cl2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-61-85-75-65-71(81)73(83)63-69(75)77(79(85)87)78-70-64-74(84)72(82)66-76(70)86(80(78)88)62-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h63-68H,5-62H2,1-4H3/b78-77+ |
InChI Key |
MHSLVKOWWYWIIT-JKNXPUSASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2/C(=C\3/C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)/C1=O)Cl)Br |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2C(=C3C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)C1=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.